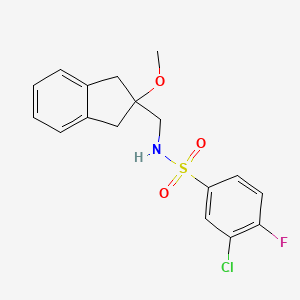
N-(Quinolin-5-ylmethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Quinolin-5-ylmethyl)prop-2-enamide , also known as acrylamide , is an organic compound with the chemical formula C₃H₅NO . It appears as a white, odorless solid and is soluble in water and various organic solvents . Acrylamide is primarily used as a precursor for polyacrylamides , which find applications as water-soluble thickeners and flocculation agents in various industries .
Molecular Structure Analysis
The molecular formula of acrylamide is C₃H₅NO , with an average mass of 213.234 Da and a monoisotopic mass of 213.111343 Da . Its structure consists of a vinyl-substituted primary amide group (CONH₂) .
Chemical Reactions Analysis
- Formation via Maillard Reaction : Acrylamide is produced in starchy foods (such as potatoes) when cooked at high temperatures (above 120°C) due to the Maillard reaction .
- Toxicity and Carcinogenicity : Epidemiological studies have linked acrylamide accumulation in the body to an increased risk of cancers. Different tolerable daily intakes have been estimated to avoid neurotoxicity and carcinogenic effects .
- Mitigation Techniques : Researchers continue to explore methods to reduce acrylamide formation in thermally processed foods .
Physical And Chemical Properties Analysis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(quinolin-5-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-2-13(16)15-9-10-5-3-7-12-11(10)6-4-8-14-12/h2-8H,1,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBHBSWZQVXKRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=C2C=CC=NC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

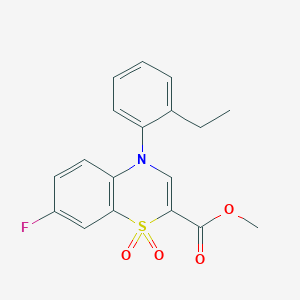
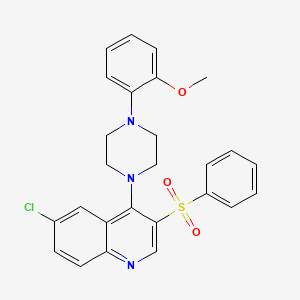
![Isobutyl 5-(3-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2475933.png)
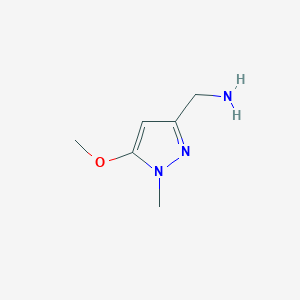

![4-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl decanoate](/img/structure/B2475938.png)
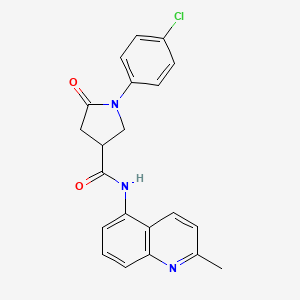
![(E)-2-(2-Chlorophenyl)-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]ethenesulfonamide](/img/structure/B2475941.png)
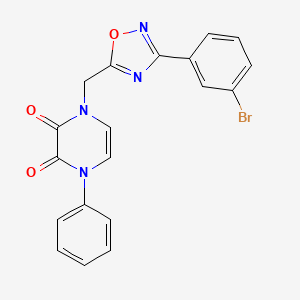
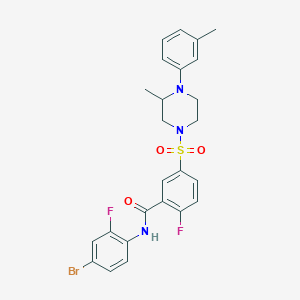
![Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B2475946.png)


